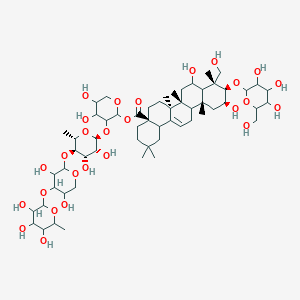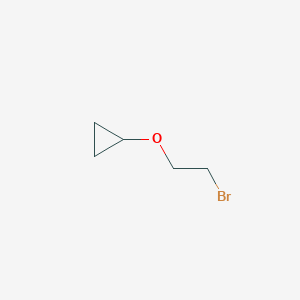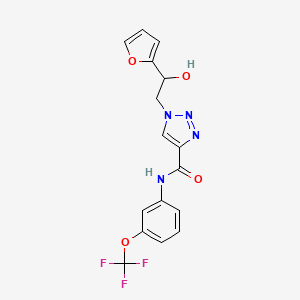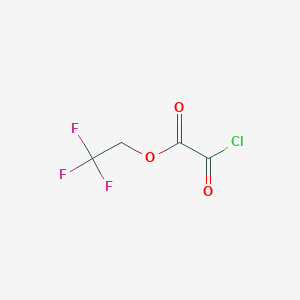
Mi-saponin A
説明
Mi-saponin A (MSA) is a type of oleanane saponin that was isolated from Madhuca latifolia seeds . It is found to be the most potent component among a mixture of saponins . Saponins are naturally occurring glycosides which are produced by various plant species with diverse biological properties . They are classified mainly into steroid and triterpenoid glycosides based on the structure of the hydrophobic aglycone unit .
Synthesis Analysis
The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered which can help boost the molecular research in this biosynthetic pathway .Molecular Structure Analysis
This compound, like other saponins, is composed of a sapogenin and a sugar chain . They can be divided into triterpenoid or steroidal types according to the sapogenin differences . The sapogenin of triterpenoid saponins is a triterpenoid derivative composed of 30 carbon atoms and a basic skeleton of six isoprene units .Chemical Reactions Analysis
The initial step in saponin modification is oxidation through P450, which is followed by further modification reaction such as O-glycosylation by UGT .Physical And Chemical Properties Analysis
Saponins are high-molecular-weight glycosides, consisting of a sugar moiety linked to a triterpene or steroid aglycone . Many saponins have detergent properties, give stable foams in water, show haemolytic activity, have a bitter taste and are toxic to fish .科学的研究の応用
Molecular Activities and Biosynthesis in Plants :
- Saponins, including Mi-saponin A, are produced by plants primarily for defense against pathogens and herbivores. Their complex biosynthesis involves enzymes like oxidosqualene cyclases (OSCs), cytochromes P450 (P450s), and UDP-glycosyltransferases (UGTs) (Augustin et al., 2011).
Biological and Pharmacological Activities :
- Saponins have demonstrated various pharmacological properties, making them valuable for drug research. They have shown potential in treating cardiovascular diseases, diabetes, and cancer, due to their abilities to regulate key signaling pathways and exhibit anti-inflammatory and immunomodulatory effects (Sun, Xie, & Ye, 2009).
Applications in Food, Cosmetics, and Pharmaceuticals :
- Due to their surfactant properties and biological activity, saponins like this compound are used in food, cosmetics, and pharmaceuticals. This includes their use as natural biosurfactants in drug delivery systems, and in the development of functional foods and cosmetics (Güçlü-Üstündağ & Mazza, 2007).
Potential in Metabolic Syndrome Treatment :
- Saponins can serve as selective ligands for nuclear receptors, which are key targets in treating metabolic disorders. This positions this compound as a potential therapeutic agent for diseases related to metabolic syndrome (Zhang, Zhong, Li, & Zhang, 2020).
Research on Extraction and Quantification :
- Advances in the extraction and quantification of saponins are crucial for their utilization in various applications. Efficient extraction techniques and quantification methods enhance the practical use of saponins in different industries (Cheok, Salman, & Sulaiman, 2014).
Role in Plant Physiology and Development :
- Studies have shown that saponins and their biosynthetic intermediates play significant roles in plant growth and development, suggesting their importance beyond just defense mechanisms (Moses, Papadopoulou, & Osbourn, 2014).
作用機序
Plant saponins can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies, thereby exerting the role of immune activity .
将来の方向性
Mi-saponin A is a potent spermicidal molecule that may be explored further for its suitability as an effective component of vaginal contraceptive . Moreover, some products may be considered as effective and safe male contraceptives after clinical evaluation . Generally, natural products that have high potential to be used as drug candidates concerning male and vaginal contraception are limited .
特性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-22-32(65)35(68)38(71)48(78-22)82-43-29(64)20-76-47(41(43)74)81-42-23(2)79-49(40(73)37(42)70)83-44-33(66)28(63)19-77-51(44)85-52(75)58-13-11-53(3,4)15-25(58)24-9-10-31-54(5)16-27(62)46(84-50-39(72)36(69)34(67)30(18-59)80-50)55(6,21-60)45(54)26(61)17-57(31,8)56(24,7)12-14-58/h9,22-23,25-51,59-74H,10-21H2,1-8H3/t22-,23-,25-,26+,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUSHZSCDGSFBF-NBHXUDFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(C[C@H]([C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)[C@@H]5CC(CC6)(C)C)C)O)O)C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020141 | |
| Record name | Mi-saponin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54328-42-6 | |
| Record name | Mi-saponin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mi-saponin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B2798870.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2798872.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B2798873.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2798878.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2798879.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2798880.png)



![methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2798886.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2798888.png)
